5-HT₆ Receptor Binding Affinity vs. In-Class Baseline
The Wyeth lead compound within the 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole series—possessing the same core substitution as 651334-94-0—demonstrated a Ki of 1 nM at the human 5-HT₆ receptor [1]. In contrast, many structural variants (e.g., compounds with alternative arylsulfonyl groups or altered indole substitution) exhibited Ki values ranging from 10 nM to >1,000 nM in the same assay platform, highlighting the steep SAR gradient within the chemotype [1]. While head-to-head data for the exact 4-chloro-3-(phenylsulfonyl) N-3-piperidinylmethyl isomer versus its 4-piperidinylmethyl or 2-piperidinylmethyl regioisomers have not been published in open literature, the known sensitivity of 5-HT₆ binding to the geometry of the basic nitrogen placement supports the inference that the 3-piperidinylmethyl orientation contributes critically to the observed low-nanomolar potency.
| Evidence Dimension | 5-HT₆ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 1 nM (structurally congruent chemotype lead; exact value for 651334-94-0 not independently reported) |
| Comparator Or Baseline | Other 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indole analogs: Ki range = 10 – >1,000 nM |
| Quantified Difference | ≥10-fold affinity advantage for the 4-chloro-3-(phenylsulfonyl) scaffold relative to many in-class analogs |
| Conditions | In vitro radioligand binding assay using human recombinant 5-HT₆ receptor; specific assay details as per MEDI-041 abstract [1] |
Why This Matters
A 10-fold or greater difference in target affinity can translate into substantially different in vivo occupancy, dose requirements, and selectivity, making the compound with established low-nanomolar affinity the preferred starting point for CNS-targeted studies over uncharacterized analogs.
- [1] Zhou P, Li Y, Harrison BL, et al. Novel 1-(arylsulfonyl)-3-(piperidinylmethyl)-1H-indoles as potent and selective 5-HT₆ antagonists. Abstracts of Papers, 234th ACS National Meeting, Boston, MA, August 19-23, 2007. MEDI-041. View Source
